Introduction: Understanding the Core Characteristics of a Key Chroman Derivative
Introduction: Understanding the Core Characteristics of a Key Chroman Derivative
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-6-acetylchroman
2,2-Dimethyl-6-acetylchroman is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a core structural motif found in a wide array of natural products and pharmacologically active molecules, including tocopherols (Vitamin E) and various flavonoids. The specific substitution of a gem-dimethyl group at the 2-position and an acetyl group at the 6-position confers distinct physicochemical properties that are critical for its behavior in both chemical and biological systems.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the essential physicochemical properties of 2,2-Dimethyl-6-acetylchroman. Moving beyond a simple data sheet, this document elucidates the experimental basis for these properties and offers field-proven insights into their determination, ensuring a blend of technical accuracy and practical applicability. The narrative is structured to explain the causality behind experimental choices, grounding the data in established scientific principles.
Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and potential applications. For 2,2-Dimethyl-6-acetylchroman, these have been characterized through a combination of experimental measurements and computational analysis.
Summary of Physicochemical Data
A consolidated overview of the key quantitative data for 2,2-Dimethyl-6-acetylchroman is presented below. This allows for rapid assessment and comparison.
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | Calculated |
| Physical State | Solid | [2] |
| Melting Point | 93°C | Differential Scanning Calorimetry (DSC)[2] |
| Decomposition Temp. | > 196°C | Differential Scanning Calorimetry (DSC)[2] |
| Computed logP | ~3.0 - 3.5 | Estimated based on similar structures[3] |
| Solubility | Poorly soluble in water; Soluble in organic solvents. | Expected based on structure[4] |
Structural and Spectroscopic Elucidation
The identity and purity of 2,2-Dimethyl-6-acetylchroman are unequivocally established through a suite of spectroscopic and crystallographic techniques. These methods provide a detailed picture of the molecule's architecture and electronic environment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the chroman ring, the gem-dimethyl groups, and the acetyl methyl group. DFT-calculated ¹H NMR chemical shifts have shown excellent agreement with experimental data, validating the assigned structure.[2][5]
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Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are crucial for identifying the key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group is a characteristic feature in the IR spectrum. Other significant signals include those for C-O-C stretching of the ether linkage in the chroman ring and C-H stretching from the aromatic and aliphatic portions.[2]
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition (C₁₃H₁₆O₂).
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X-ray Crystallography : The definitive three-dimensional structure in the solid state has been determined by single-crystal X-ray diffraction. This analysis revealed that 2,2-Dimethyl-6-acetylchroman crystallizes in the triclinic P-1 space group, with two molecules per unit cell.[2] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule, confirming that a substantial fragment of the molecule is planar due to extended π-bonding delocalization.[2]
Experimental Protocol: Determination of Aqueous Thermodynamic Solubility
The aqueous solubility of a compound is a critical parameter in drug development, directly influencing its absorption and bioavailability. The following protocol describes a robust "shake-flask" method, a gold standard for measuring thermodynamic equilibrium solubility.[6] This method is designed as a self-validating system by ensuring that a true equilibrium is reached and accurately measured.
Causality Behind Experimental Design
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Choice of Method : The shake-flask method is chosen over kinetic or high-throughput methods because it is designed to measure thermodynamic solubility, representing a true equilibrium state. This is vital for building foundational ADME (Absorption, Distribution, Metabolism, and Excretion) models.
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Equilibration Time : A 24-48 hour equilibration period is necessary to ensure that the dissolution process has reached a steady state, which is especially important for crystalline solids that may dissolve slowly.
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Phase Separation : Centrifugation is a critical step to effectively separate the undissolved solid from the saturated solution without altering the equilibrium, which could occur with filtration if the filter membrane adsorbs the compound.
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Quantification : High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and accuracy in quantifying the concentration of the analyte in the supernatant.
Step-by-Step Methodology
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Preparation of Stock Standard Solution : Accurately weigh approximately 5 mg of 2,2-Dimethyl-6-acetylchroman and dissolve it in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
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Creation of Calibration Curve : Prepare a series of calibration standards (typically 5-7 concentrations) by serially diluting the stock solution with the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
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Sample Preparation for Solubility Assay : Add an excess amount of solid 2,2-Dimethyl-6-acetylchroman (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is essential to ensure saturation.
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Equilibration : Seal the vials and place them in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended mixing ensures that the system reaches thermodynamic equilibrium.[6]
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Phase Separation : After equilibration, centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.[4]
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Sample Collection : Carefully collect an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.
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Dilution and Analysis : Dilute the supernatant with the mobile phase to fall within the range of the previously prepared calibration curve.
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HPLC Quantification : Analyze the calibration standards and the diluted sample by a validated HPLC-UV method. The concentration of 2,2-Dimethyl-6-acetylchroman in the supernatant is determined by interpolating its peak area from the linear regression of the calibration curve.
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Data Reporting : The final solubility is calculated by multiplying the interpolated concentration by the dilution factor and is typically reported in units of µg/mL or µM.
Workflow Visualization
The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.
Caption: Experimental workflow for determining thermodynamic solubility.
Conclusion
The physicochemical properties of 2,2-Dimethyl-6-acetylchroman, particularly its defined crystalline structure, melting point, and expected hydrophobic nature, provide a solid foundation for its further investigation and application. The characterization by robust spectroscopic and crystallographic methods ensures a high degree of confidence in its structure and purity. Furthermore, the application of standardized, well-rationalized experimental protocols, such as the shake-flask method for solubility, is paramount for generating reliable and reproducible data essential for drug discovery and development pipelines. This guide provides the necessary technical details and conceptual framework to empower researchers in their work with this and related chroman derivatives.
References
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry.
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Altabef, A. B., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
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University of California, Davis. (n.d.). Experiment 1 — Properties of Organic Compounds. Chem 2B Lab Manual. Available from: [Link]
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The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Books - The Royal Society of Chemistry. Available from: [Link]
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Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives. Available from: [Link]
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PubChem. (n.d.). 2,2-Dimethyl-6-acetylchroman. PubChem Compound Summary for CID 182077. Available from: [Link]
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PubChem. (n.d.). 2,2-Dimethylchroman. PubChem Compound Summary for CID 136936. Available from: [Link]
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